Diprop-2-en-1-yl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
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Overview
Description
1,3-BIS(PROP-2-EN-1-YL) 2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS(PROP-2-EN-1-YL) 2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves multiple steps, including the formation of the cyclohexane ring, introduction of the fluorophenyl group, and the addition of prop-2-en-1-yl groups. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-BIS(PROP-2-EN-1-YL) 2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
1,3-BIS(PROP-2-EN-1-YL) 2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-BIS(PROP-2-EN-1-YL) 2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E,2ʹE)-3,3ʹ- (1,4-Phenylene)bis)1- (4-fluorophenyl)-prop-2-en-1-one
- (E)-1- (5-Chlorothiophen-2-yl)-3- (p-tolyl)prop-2-en-1-one
- (E)-1- (3-Bromophenyl)-3- (3-fluorophenyl)prop-2-en-1-one
- (E)-3- (3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
Uniqueness
1,3-BIS(PROP-2-EN-1-YL) 2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23FO6 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C21H23FO6/c1-4-10-27-19(24)17-15(23)12-21(3,26)18(20(25)28-11-5-2)16(17)13-6-8-14(22)9-7-13/h4-9,16-18,26H,1-2,10-12H2,3H3 |
InChI Key |
RNKCJFOKJLSLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)OCC=C)C2=CC=C(C=C2)F)C(=O)OCC=C)O |
Origin of Product |
United States |
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